molecular formula C7H12Cl2O B1656319 1-(Dichloromethyl)cyclohexan-1-ol CAS No. 52183-64-9

1-(Dichloromethyl)cyclohexan-1-ol

Cat. No. B1656319
CAS RN: 52183-64-9
M. Wt: 183.07 g/mol
InChI Key: SJEITIGMMFRHGY-UHFFFAOYSA-N
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Description

“1-(Dichloromethyl)cyclohexan-1-ol” is a chemical compound with the molecular formula C7H12Cl2O . It has a molecular weight of 183.08 . The IUPAC name for this compound is 1-(dichloromethyl)cyclohexanol .


Molecular Structure Analysis

The InChI code for “1-(Dichloromethyl)cyclohexan-1-ol” is 1S/C7H12Cl2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2 . This indicates that the molecule consists of a cyclohexanol ring with a dichloromethyl group attached to it.

Scientific Research Applications

“1-(Dichloromethyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 52183-64-9 . It has a molecular weight of 183.08 . This compound is often used as a starting material for constructing various target molecules or as a suitable substrate for testing synthetic methodologies .

In terms of its application in scientific research, one area where cyclohexane derivatives, such as “1-(Dichloromethyl)cyclohexan-1-ol”, might be used is in the field of conformational analysis and stereochemistry . For instance, students might use model kits to understand the conformations of substituted cyclohexanes, determine equilibrium constants and Gibbs free energy for cyclohexane ring flips, and understand cis-trans stereoisomerism in disubstituted cyclohexanes . They might also use computational chemistry programs to compute substituted cyclohexane energies .

  • Synthesis of Bifunctional Building Blocks
    • Application: This compound has been used in the synthesis of a cyclohexanone-related bifunctional building block . This building block, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one, can be used as a starting material for constructing various target molecules or as a substrate for testing synthetic methodologies .
    • Method: The synthesis involves several steps, including NaOH-mediated aldol condensation, ethylene glycol protection of the ketone group in the presence of HC(OEt)3/concd HCl, saturation of the C=C bond and the benzene ring with Al−Ni alloy in aqueous KOH, and oxidation of the intermediate cyclohexanol with aqueous NaClO/TEMPO/KBr .
    • Results: The overall transformation was achieved in 53% yield with one chromatographic purification .

“1-(Dichloromethyl)cyclohexan-1-ol” is a chemical compound with the CAS Number: 52183-64-9 . It has a molecular weight of 183.08 . This compound is often used as a starting material for constructing various target molecules or as a suitable substrate for testing synthetic methodologies .

In terms of its application in scientific research, one area where cyclohexane derivatives, such as “1-(Dichloromethyl)cyclohexan-1-ol”, might be used is in the field of conformational analysis and stereochemistry . For instance, students might use model kits to understand the conformations of substituted cyclohexanes, determine equilibrium constants and Gibbs free energy for cyclohexane ring flips, and understand cis-trans stereoisomerism in disubstituted cyclohexanes . They might also use computational chemistry programs to compute substituted cyclohexane energies .

properties

IUPAC Name

1-(dichloromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12Cl2O/c8-6(9)7(10)4-2-1-3-5-7/h6,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEITIGMMFRHGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559622
Record name 1-(Dichloromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dichloromethyl)cyclohexan-1-ol

CAS RN

52183-64-9
Record name 1-(Dichloromethyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dichloromethyl)cyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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